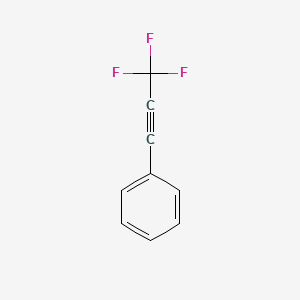

Benzene, (3,3,3-trifluoro-1-propynyl)-

Description

Contextualization within Fluoroorganic Chemistry

Fluoroorganic chemistry is the study of organic compounds containing the carbon-fluorine bond. This bond is the strongest single bond to carbon, which imparts unique properties to fluorinated molecules, such as high thermal stability, chemical inertness, and distinct electronic characteristics. mdpi.com The introduction of fluorine atoms, and particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netrsc.org Consequently, organofluorine compounds have found widespread use in pharmaceuticals, agrochemicals, and advanced materials. Benzene (B151609), (3,3,3-trifluoro-1-propynyl)- serves as a key example of a building block within this class, providing a scaffold for the introduction of the valuable trifluoromethyl group into more complex molecular architectures.

Significance of Trifluoromethylated Alkynes in Modern Synthetic Methodologies

Trifluoromethylated alkynes are highly valuable and versatile building blocks in modern organic synthesis. researchgate.netnih.gov The trifluoromethyl group is a crucial substituent in many pharmaceuticals and agrochemicals due to its profound effects on a molecule's properties. mdpi.comrsc.org The alkyne functionality, a source of high chemical reactivity, allows for a wide array of chemical transformations.

The development of efficient methods for synthesizing trifluoromethylated alkynes has been a significant area of research. researchgate.net These compounds serve as precursors to a variety of more complex molecules. For instance, they can undergo reactions such as cycloadditions, metal-catalyzed cross-couplings, and reductions to access a diverse range of trifluoromethylated products. mdpi.com The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent method for the synthesis of compounds like Benzene, (3,3,3-trifluoro-1-propynyl)-. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, typically catalyzed by palladium and a copper co-catalyst, is known for its mild reaction conditions and broad applicability. wikipedia.orgnih.gov

Recent advancements have focused on developing even more efficient and environmentally friendly methods for the trifluoromethylation of alkynes, including photoredox and electrochemical approaches. mdpi.comrsc.org These modern techniques offer sustainable alternatives to traditional methods for generating these important synthetic intermediates. rsc.org

Historical Overview of Research on Benzene, (3,3,3-trifluoro-1-propynyl)-

The history of organofluorine chemistry dates back to the 19th century, but the focused investigation of trifluoromethylated alkynes is a more recent development. The synthesis and study of stable copper complexes containing trifluoromethyl groups began as early as the 1980s, laying the groundwork for later synthetic applications. nih.gov

The development of practical methods for the synthesis of trifluoromethylated acetylenes has been a key focus. One of the foundational methods for creating the carbon-carbon triple bond in such molecules is the Sonogashira coupling, which was first reported in 1975. wikipedia.org This reaction's ability to be carried out under mild conditions made it highly suitable for synthesizing complex molecules, including those containing the trifluoromethyl group. wikipedia.org

While early research laid the foundation, the past few decades have seen a surge in the development of new reagents and methodologies for the trifluoromethylation of alkynes. researchgate.netnih.gov This has been driven by the increasing recognition of the importance of trifluoromethylated compounds in various fields, particularly in medicinal chemistry and materials science. nih.gov The specific historical milestones for the synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)- are embedded within this broader progress in synthetic methodology for trifluoromethylated compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoroprop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDYTCCKSYLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460101 | |

| Record name | Benzene, (3,3,3-trifluoro-1-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-62-3 | |

| Record name | Benzene, (3,3,3-trifluoro-1-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzene, 3,3,3 Trifluoro 1 Propynyl

Strategies for the Construction of the 3,3,3-trifluoro-1-propynyl Moiety

The synthesis of Benzene (B151609), (3,3,3-trifluoro-1-propynyl)- hinges on the effective formation of the trifluoropropynyl group and its subsequent coupling with a phenyl group. Several powerful catalytic systems have been developed to achieve this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of arylalkynes and is highly effective for preparing Benzene, (3,3,3-trifluoro-1-propynyl)-. organic-chemistry.orgwikipedia.orglibretexts.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The classic Sonogashira reaction employs a palladium(0) catalyst, a copper(I) co-catalyst (typically a copper halide), and an amine base. organic-chemistry.orglibretexts.org

The catalytic cycle involves two main parts: the palladium cycle and the copper cycle. In the copper cycle, the terminal alkyne, 3,3,3-trifluoro-1-propyne, reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne. Concurrently, in the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., iodobenzene (B50100) or bromobenzene). The resulting Pd(II) complex then undergoes transmetalation with the copper(I) trifluoropropynylide. The final step is reductive elimination from the palladium complex, which yields the target molecule, Benzene, (3,3,3-trifluoro-1-propynyl)-, and regenerates the Pd(0) catalyst. nih.gov

The choice of aryl halide affects the reaction conditions; aryl iodides are the most reactive and can often react at room temperature, while aryl bromides typically require heating. wikipedia.org

Table 1: Representative Palladium-Catalyzed Sonogashira Coupling Conditions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| Iodobenzene | 3,3,3-Trifluoro-1-propyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Room Temp | High |

| Bromobenzene | 3,3,3-Trifluoro-1-propyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 °C | Good |

This table presents typical, generalized conditions based on established Sonogashira protocols. Actual yields may vary based on specific substrate and catalyst optimization.

Copper-Mediated Alkyne Functionalization Approaches

Copper plays a pivotal role not only as a co-catalyst in Sonogashira reactions but also as the primary mediator in various methods to construct trifluoromethylated alkynes. beilstein-journals.org These approaches are essential for generating the key 3,3,3-trifluoro-1-propynyl synthon.

One significant method involves the copper-mediated trifluoromethylation of terminal alkynes. organic-chemistry.org A notable example is the use of the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), which serves as a nucleophilic trifluoromethyl source. organic-chemistry.orgnih.gov In a process developed by Qing and coworkers, TMSCF₃ reacts with a copper salt to form a CuCF₃ species in situ. beilstein-journals.org This species can then react with an acetylide. However, a common challenge is the competitive homocoupling of the alkyne (Glaser coupling), which can be suppressed by careful control of reaction conditions. beilstein-journals.org

Another approach utilizes a fluoroform-derived CuCF₃ reagent, which is advantageous due to the low cost of fluoroform (CF₃H). organic-chemistry.org This reagent, often stabilized by a ligand such as tetramethylethylenediamine (TMEDA), efficiently trifluoromethylates terminal alkynes. organic-chemistry.org

These copper-mediated reactions can be part of a two-step sequence where the 3,3,3-trifluoro-1-propyne is first synthesized and isolated before being used in a subsequent cross-coupling reaction. Alternatively, one-pot procedures have been developed where a terminal alkyne is first trifluoromethylated and then coupled with an aryl halide in the same reaction vessel.

Table 2: Copper-Mediated Trifluoromethylation of Alkynes

| Alkyne | CF₃ Source | Copper Reagent | Ligand/Additive | Resulting Product |

|---|---|---|---|---|

| Phenylacetylene (B144264) | TMSCF₃ | CuI | KF | 1-Phenyl-3,3,3-trifluoro-1-propyne |

This table illustrates common reagents for the copper-mediated synthesis of the trifluoropropynyl moiety attached to an aryl group.

Organometallic Precursor-Based Syntheses

The use of well-defined organometallic precursors is a powerful strategy that offers high selectivity and functional group tolerance. For the synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)-, this can involve either a trifluoropropynylated organometallic reagent reacting with a benzene electrophile or an organometallic benzene derivative reacting with a trifluoropropynyl electrophile.

Key precursors include:

(3,3,3-Trifluoro-1-propynyl)zinc chloride: This organozinc reagent can be prepared from 3,3,3-trifluoro-1-propyne and used in Negishi-type cross-coupling reactions with aryl halides, catalyzed by palladium.

(3,3,3-Trifluoro-1-propynyl)magnesium bromide: A Grignard reagent that can be used in various coupling reactions.

Phenylboronic acid: A staple in Suzuki-Miyaura coupling, it can react with a halogenated trifluoropropyne, such as 1-bromo-3,3,3-trifluoropropyne, in the presence of a palladium catalyst.

CuCF₃ Reagents: As mentioned previously, these copper-based trifluoromethylating agents are crucial precursors formed in situ from sources like TMSCF₃ or CF₃H. beilstein-journals.orgorganic-chemistry.org The formation of a copper(I) trifluoroacetate (B77799) can also lead to a CuCF₃ species via decarboxylation. beilstein-journals.org

Reductive Elimination and Defluorination Pathways

Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles, particularly those catalyzed by palladium. nih.govbeilstein-journals.org After the aryl and trifluoropropynyl groups are brought together on the palladium center (transmetalation), they are joined and expelled from the metal's coordination sphere, regenerating the active catalyst for the next cycle. beilstein-journals.org

More novel strategies involve defluorination pathways to construct the trifluoromethylalkyne skeleton. One such method is the trifluoromethylalkynylation of gem-difluoroalkenes. acs.orgacs.orgnih.gov This reaction proceeds via a photoredox-catalyzed radical addition, providing an alternative route to α-trifluoromethyl alkynes from readily available starting materials. acs.org While not a direct synthesis of the final benzene-containing compound, it represents an advanced method for creating the key fluorinated alkyne building block.

Stereochemical Control and Regioselectivity in Synthesis

For the target molecule, Benzene, (3,3,3-trifluoro-1-propynyl)-, there are no stereocenters, so stereochemical control is not a concern for the final product. However, regioselectivity is of paramount importance, especially when synthesizing substituted derivatives.

When starting with a pre-substituted benzene ring, the position of the incoming 3,3,3-trifluoro-1-propynyl group is dictated by the directing effects of the substituents already present. For instance, in an electrophilic aromatic substitution reaction, activating groups (like -CH₃, -OCH₃) direct incoming electrophiles to the ortho and para positions, while deactivating groups (like -NO₂, -SO₃H) direct to the meta position. libretexts.orglibretexts.org

In cross-coupling reactions like the Sonogashira coupling, regioselectivity is inherently controlled by the position of the halide on the benzene ring. The C-C bond forms precisely where the C-X (X = I, Br) bond was, making it a highly regioselective transformation. wikipedia.org This allows for the precise synthesis of isomers, such as 1-methyl-4-(3,3,3-trifluoro-1-propynyl)benzene or 1-methyl-3-(3,3,3-trifluoro-1-propynyl)benzene, by choosing the appropriate starting aryl halide.

Development of Novel and Sustainable Synthetic Routes

Significant research efforts are directed towards making the synthesis of compounds like Benzene, (3,3,3-trifluoro-1-propynyl)- more efficient, cost-effective, and environmentally benign.

A major advance in this area is the development of copper-free Sonogashira reactions . organic-chemistry.orgnih.gov While copper is effective, it can lead to the undesirable side reaction of alkyne homocoupling and requires stringent anaerobic conditions. Copper-free methods often utilize specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that facilitate the reaction without the copper co-catalyst, simplifying purification. libretexts.orgnih.gov

The use of sustainable reaction media is another key trend. Protocols have been developed for Sonogashira couplings in water, using surfactants, or in bio-derived solvents like dimethylisosorbide (DMI), reducing the reliance on volatile and often toxic organic solvents. organic-chemistry.org

Heterogeneous catalysis offers the advantage of easy catalyst separation and recycling. Palladium nanoparticles supported on materials like MCM-41 have been shown to be highly efficient and recyclable catalysts for Sonogashira couplings. mdpi.com

Furthermore, the use of microwave-assisted synthesis can dramatically reduce reaction times and improve yields, contributing to a more sustainable process. researchgate.net The development of synthetic routes that utilize inexpensive and abundant starting materials, such as the use of fluoroform (an industrial byproduct) as a trifluoromethyl source, represents a significant step towards more economical and sustainable chemical manufacturing. organic-chemistry.org

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of Benzene, 3,3,3 Trifluoro 1 Propynyl

Cycloaddition Reactions

The activated alkyne in Benzene (B151609), (3,3,3-trifluoro-1-propynyl)- serves as a powerful dienophile and dipolarophile, readily participating in various cycloaddition reactions to form complex carbocyclic and heterocyclic structures.

[2+2] Cycloadditions and Subsequent Rearrangements

While less common than other cycloaddition pathways for alkynes, [2+2] cycloadditions with electron-rich alkenes can be induced, typically under photochemical conditions, to form highly strained cyclobutene (B1205218) derivatives. The presence of the trifluoromethyl group is expected to facilitate this reaction by lowering the energy of the LUMO of the alkyne. The resulting trifluoromethylated cyclobutenes are valuable intermediates that can undergo thermally or photochemically induced electrocyclic ring-opening to yield conjugated dienes, providing a pathway to more complex molecular architectures.

[3+2] Cycloadditions (e.g., with Azides, Nitrile Oxides, Ylides)

The electron-deficient nature of the alkyne in Benzene, (3,3,3-trifluoro-1-propynyl)- makes it an exceptional partner in [3+2] cycloaddition reactions with 1,3-dipoles. These reactions provide a direct and highly regioselective route to five-membered heterocyclic compounds.

With organic azides, the reaction leads to the formation of 1,2,3-triazoles. The regioselectivity is controlled by the electronic effects of the substituents on the alkyne. For internal alkynes bearing a strong electron-withdrawing group like trifluoromethyl, ruthenium-catalyzed cycloadditions with azides can afford 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov In the case of Benzene, (3,3,3-trifluoro-1-propynyl)-, the reaction with an azide (B81097) (R-N₃) would be expected to yield a mixture of regioisomers, with the major product being the 1-R-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole, due to the directing effect of the trifluoromethyl group. nih.govmdpi.com

Similarly, reactions with nitrile oxides (Ar-CNO) furnish highly substituted isoxazoles, while reactions with ylides lead to various five-membered carbocyclic or heterocyclic systems. The trifluoromethyl group generally enhances the electrophilic character of the alkyne, promoting these cycloadditions. mdpi.com

Table 1: Representative [3+2] Cycloaddition Reactions with Trifluoromethylated Alkynes This table presents data for analogous reactions, illustrating the expected reactivity.

| 1,3-Dipole | Catalyst/Conditions | Product Class | Expected Regioselectivity for Benzene, (3,3,3-trifluoro-1-propynyl)- | Reference |

|---|---|---|---|---|

| Benzyl Azide | Cp*RuCl(PPh₃)₂ , Benzene, reflux | 1,4,5-Trisubstituted-1,2,3-triazole | Favors 4-phenyl-5-trifluoromethyl isomer | nih.gov |

| Diarylnitrilimines | Dichloromethane, RT, 12h | 1,3,5-Trisubstituted-1,2,4-triazole | High regioselectivity for 5-trifluoromethyl isomer | mdpi.com |

| 2,2,2-Trifluorodiazoethane (CF₃CHN₂) | DMAc (Solvent), Base-free | Bis(trifluoromethyl)pyrazoline | Regioselective addition across the alkyne | rsc.org |

Diels-Alder Type Reactions and Hetero-Diels-Alder Chemistry

As a potent dienophile, Benzene, (3,3,3-trifluoro-1-propynyl)- is expected to readily undergo [4+2] cycloaddition reactions with a wide range of conjugated dienes. nih.gov The reaction with simple cyclic dienes like 1,3-cyclopentadiene would yield fluorinated norbornadiene derivatives. beilstein-journals.orgresearchgate.net The high reactivity is driven by the electron-withdrawing nature of the CF₃ group, which lowers the energy of the alkyne's LUMO, facilitating interaction with the diene's HOMO. These reactions are a powerful tool for creating fluorinated bicyclic systems. nih.govbeilstein-journals.org

In hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, this compound can be used to construct six-membered heterocyclic rings. For example, reaction with 1-aza-1,3-butadienes or α,β-unsaturated carbonyl compounds can lead to dihydropyridines or dihydropyrans, respectively. Boron-directed cycloaddition protocols have been developed as a mild and regioselective method for accessing perfluoroalkyl-substituted aromatic compounds, a strategy that could be applied here. nih.govwhiterose.ac.uk

Table 2: Predicted Diels-Alder Reactions and Products

| Diene | Reaction Type | Conditions | Expected Product | Reference |

|---|---|---|---|---|

| 1,3-Cyclopentadiene | [4+2] Cycloaddition | o-Xylene, 110 °C | 5-Phenyl-6-(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene | beilstein-journals.org |

| 2,3-Dimethyl-1,3-butadiene | [4+2] Cycloaddition | Toluene, Heat | 1,2-Dimethyl-4-phenyl-5-(trifluoromethyl)cyclohexa-1,4-diene | lu.se |

| Tetracyclone (2,3,4,5-tetraphenylcyclopentadienone) | [4+2] Cycloaddition / Cheletropic Extrusion | High Temperature | Pentaphenyl(trifluoromethyl)benzene | mdpi.com |

Tandem Cycloaddition Sequences Leading to Polycyclic Structures

The reactivity of Benzene, (3,3,3-trifluoro-1-propynyl)- makes it an ideal component for tandem or cascade reactions, where an initial cycloaddition is followed by subsequent transformations in a single pot to rapidly build molecular complexity. rsc.org For instance, a Diels-Alder reaction with a suitable diene could be followed by an intramolecular cyclization or rearrangement. A notable example is the reaction with β-arylethenesulfonyl fluorides in the presence of a base, which can proceed through a tandem Diels-Alder cycloaddition, elimination, and aromatization sequence to generate complex polycyclic aromatic compounds like unsymmetrical 1,3,5-triarylbenzenes. rsc.orgresearchgate.net Such strategies allow for the efficient assembly of elaborate scaffolds from simple precursors. researchgate.net

Nucleophilic Additions to the Activated Alkyne Moiety

The significant inductive effect of the trifluoromethyl group creates a highly electrophilic carbon atom in the alkyne bond, making Benzene, (3,3,3-trifluoro-1-propynyl)- highly susceptible to attack by nucleophiles. nih.gov This contrasts with the general inertness of simple alkynes to nucleophilic addition. libretexts.org

Addition of Organometallic Reagents (e.g., Grignard, Organolithium)

Strong carbon nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) readily add across the polarized triple bond. wikipedia.orgsigmaaldrich.comsigmaaldrich.com The addition is highly regioselective, with the nucleophilic R-group attacking the internal carbon of the alkyne (β-attack) due to the strong electron-withdrawing effect of the adjacent CF₃ group. The lithium or magnesium moiety adds to the carbon bearing the phenyl group. This process generates a stable vinyl-organometallic intermediate, which can be quenched with an electrophile (e.g., water, H⁺) to yield a stereodefined trisubstituted fluoroalkene or used in further cross-coupling reactions. sigmaaldrich.comlibretexts.org The high reactivity and selectivity make this a robust method for carbon-carbon bond formation. youtube.commasterorganicchemistry.com

Table 3: Nucleophilic Addition of Organometallic Reagents

| Reagent | Solvent | Intermediate | Final Product (after H₂O quench) | Reference |

|---|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Anhydrous Diethyl Ether | Vinyl Grignard Reagent | (Z)-1,1,1-Trifluoro-2-phenyl-3-methyl-2-butene | sigmaaldrich.comlibretexts.org |

| n-Butyllithium (n-BuLi) | Anhydrous THF | Vinyllithium Reagent | (Z)-1,1,1-Trifluoro-2-phenyl-2-heptene | wikipedia.orgyoutube.comuniurb.it |

| Phenylmagnesium Bromide (PhMgBr) | Anhydrous THF | Vinyl Grignard Reagent | (Z)-3,3,3-Trifluoro-1,2-diphenyl-1-propene | libretexts.orgnih.gov |

Hydroamination and Hydroxylation Reactions

The introduction of nitrogen and oxygen functionalities to the alkyne core of Benzene, (3,3,3-trifluoro-1-propynyl)- opens avenues to a diverse range of heterocyclic and functionalized organic molecules.

Hydroamination:

The addition of an N-H bond across the carbon-carbon triple bond, or hydroamination, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. For trifluoromethylated alkynes like Benzene, (3,3,3-trifluoro-1-propynyl)-, the regioselectivity of this reaction is of particular interest. While specific studies on the hydroamination of Benzene, (3,3,3-trifluoro-1-propynyl)- are not extensively documented, related studies on similar substrates provide valuable insights. For instance, the rhodium-catalyzed hydroamination of 1,3-dienes bearing a trifluoromethyl group has been shown to proceed with high anti-Markovnikov selectivity. escholarship.org This suggests that in the hydroamination of Benzene, (3,3,3-trifluoro-1-propynyl)-, the nucleophilic amine would preferentially attack the carbon atom distal to the electron-withdrawing trifluoromethyl group.

Transition-metal-free approaches have also been developed for the hydroamination of styrenes with amino-heteroarenes, proceeding with excellent anti-Markovnikov regioselectivity. rsc.org Gold-catalyzed intermolecular hydroamination of allenes has also been reported to yield allylic amines, corresponding to Markovnikov addition. escholarship.org The choice of catalyst and reaction conditions is therefore crucial in directing the regiochemical outcome of the hydroamination of Benzene, (3,3,3-trifluoro-1-propynyl)-.

Hydroxylation:

The direct addition of water across the alkyne, or hydroxylation, to form enols which then tautomerize to ketones, is another important transformation. Gold(III) complexes containing trifluoromethyl ligands have been shown to be effective catalysts for the hydration of terminal and internal alkynes. unizar.es For unsymmetrical internal alkynes, these catalysts can exhibit significant regioselectivity. The proposed mechanism for the formation of α-trifluoromethyl ketones from alkynes often involves the anti-Markovnikov addition of a CF3 radical followed by reaction with water. researchgate.net While direct hydroxylation of the alkyne in Benzene, (3,3,3-trifluoro-1-propynyl)- to form a ketone is a plausible transformation, the regioselectivity would be influenced by the electronic effects of the phenyl and trifluoromethyl groups.

Asymmetric Nucleophilic Additions for Chiral Product Formation

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the asymmetric nucleophilic addition to the alkyne of Benzene, (3,3,3-trifluoro-1-propynyl)- provides a direct route to enantiomerically enriched products.

Arylethynes, a class of compounds that includes Benzene, (3,3,3-trifluoro-1-propynyl)-, have been successfully employed as carbon nucleophiles in asymmetric Mannich reactions with (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine. These reactions, conducted under operationally convenient conditions, have yielded the corresponding Mannich adducts with good yields and moderate diastereoselectivity. acs.orgresearchgate.net The resulting products can be separated by column chromatography to afford diastereomerically pure compounds, which can then be deprotected to yield enantiomerically pure trifluoromethylpropargylamines. acs.orgresearchgate.net

The development of catalytic enantioselective methods for such transformations is highly desirable. Chiral phosphoric acids have been shown to be effective catalysts for the intramolecular nucleophilic addition of tertiary enamides to imines, producing highly enantiopure tetrahydropyridine (B1245486) derivatives. thieme-connect.de This highlights the potential for using chiral Brønsted acids or other organocatalysts to facilitate the asymmetric addition of various nucleophiles to the activated alkyne of Benzene, (3,3,3-trifluoro-1-propynyl)-, leading to a range of valuable chiral building blocks.

Table 1: Asymmetric Mannich Reaction of Arylethynes with (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine

| Entry | Arylethyne | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | 1-ethynyl-4-methoxybenzene | 3a | 46 | 55:45 |

| 2 | Phenylacetylene (B144264) | 3b | 83 | 65:35 |

| 3 | 1-ethynyl-4-methylbenzene | 3c | 87 | 62:38 |

Data sourced from Li, Z. et al. (2020). acs.org

Electrophilic Additions to the Alkyne Moiety

The electron-rich triple bond of Benzene, (3,3,3-trifluoro-1-propynyl)- is susceptible to attack by electrophiles, leading to a variety of functionalized alkene products.

Halogenation and Hydrohalogenation Reactions

Halogenation: The addition of halogens such as chlorine (Cl₂) and bromine (Br₂) to alkynes is a fundamental reaction that typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the triple bond. libretexts.orglibretexts.org In the case of Benzene, (3,3,3-trifluoro-1-propynyl)-, this would lead to the formation of a vicinal dihalide. The reaction is stereospecific, meaning the stereochemistry of the starting alkyne influences the stereochemistry of the product. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to unsymmetrical alkynes generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms, and the halide adds to the more substituted carbon. leah4sci.commasterorganicchemistry.com However, the strong electron-withdrawing nature of the trifluoromethyl group in Benzene, (3,3,3-trifluoro-1-propynyl)- can significantly influence the regioselectivity of this reaction. Studies on the hydrohalogenation of 3,3,3-trifluoropropyne (B1345459) have shown that the reaction can be controlled to produce either the Markovnikov or anti-Markovnikov adduct depending on the reaction conditions. google.com For Benzene, (3,3,3-trifluoro-1-propynyl)-, the initial protonation of the alkyne will lead to a vinyl cation. The stability of this cation will determine the regiochemical outcome. The presence of the CF₃ group is expected to destabilize a carbocation at the adjacent carbon, thus favoring the formation of the vinyl cation with the positive charge at the carbon bearing the phenyl group. This would lead to the anti-Markovnikov addition product, where the hydrogen adds to the carbon adjacent to the phenyl group and the halide adds to the carbon adjacent to the trifluoromethyl group. The use of peroxides with HBr can also promote anti-Markovnikov addition via a free-radical mechanism. youtube.com

Table 2: Predicted Products of Halogenation and Hydrohalogenation of Benzene, (3,3,3-trifluoro-1-propynyl)-

| Reaction | Reagent | Predicted Major Product | Regioselectivity |

|---|---|---|---|

| Halogenation | Br₂ | (E)-1,2-Dibromo-3,3,3-trifluoro-1-phenylpropene | Anti-addition |

| Hydrohalogenation | HBr | (E)-1-Bromo-3,3,3-trifluoro-1-phenylpropene | Anti-Markovnikov |

| Hydrohalogenation (radical) | HBr, ROOR | (Z)-1-Bromo-3,3,3-trifluoro-1-phenylpropene | Anti-Markovnikov |

Hydroboration and Hydrosilylation Methodologies

Hydroboration: The hydroboration-oxidation of alkynes is a powerful method for the synthesis of carbonyl compounds. The addition of borane (B79455) (BH₃) across the triple bond is typically a syn-addition and exhibits anti-Markovnikov regioselectivity. researchgate.net In the case of Benzene, (3,3,3-trifluoro-1-propynyl)-, the electron-withdrawing trifluoromethyl group is expected to direct the boron atom to the carbon atom bearing the phenyl group, and the hydrogen atom to the carbon adjacent to the CF₃ group. Subsequent oxidation of the resulting vinylborane (B8500763) would yield the corresponding aldehyde. Studies on the hydroboration of trifluoromethyl-substituted alkenes have indeed shown that the trifluoromethyl group exerts a strong directing effect, leading to Markovnikov regiocontrol where the boron adds to the carbon bearing the CF₃ group. researchgate.netyoutube.com For alkynes, this would translate to the boron adding to the carbon distal to the CF₃ group. Enantioselective hydroboration of fluoroalkyl-substituted alkenes has been achieved using cobalt catalysts, affording chiral fluoroalkylboronates with high enantioselectivity. geresearchgroup.com

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne, or hydrosilylation, is a versatile method for the synthesis of vinylsilanes. This reaction is typically catalyzed by transition metals, such as platinum or rhodium complexes. nih.govnih.gov The regioselectivity of the hydrosilylation of unsymmetrical alkynes can be controlled by the choice of catalyst and ligands. For Benzene, (3,3,3-trifluoro-1-propynyl)-, both α- and β-adducts are possible. Nickel-catalyzed regiodivergent hydrosilylation of α-(fluoroalkyl)styrenes has been reported, where the regioselectivity is controlled by the choice of phosphine (B1218219) ligand. researchgate.net This suggests that a similar strategy could be employed for the selective hydrosilylation of Benzene, (3,3,3-trifluoro-1-propynyl)-.

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis provides powerful tools for the construction of complex molecular architectures from simple starting materials. Benzene, (3,3,3-trifluoro-1-propynyl)- is an excellent substrate for such transformations, particularly in C-H activation and annulation reactions.

C-H Activation and Alkyne Annulation Reactions

Rhodium and ruthenium complexes are particularly effective catalysts for the annulation of arenes with alkynes via C-H activation. nih.govrsc.orgmdpi.comrsc.orgnih.govrsc.orgrsc.org In these reactions, a directing group on the arene typically coordinates to the metal center, facilitating the cleavage of a nearby C-H bond. The resulting metallacycle then undergoes insertion of the alkyne, followed by reductive elimination to form the annulated product.

A ruthenium-catalyzed hydroarylation of in situ generated 3,3,3-trifluoro-1-propyne (from 2-bromo-3,3,3-trifluoropropene) with various heteroarenes has been reported to produce β-trifluoromethylstyrene derivatives with high regioselectivity for the E isomer. semanticscholar.org This demonstrates the feasibility of using Benzene, (3,3,3-trifluoro-1-propynyl)- in similar C-H activation/annulation cascades. The reaction is proposed to proceed through a ruthenacycle intermediate. semanticscholar.org

Rhodium(III)-catalyzed C-H activation and intermolecular annulation of indoles with terminal alkynes have been shown to be a highly efficient method for the synthesis of carbazoles. rsc.org Given the reactivity of Benzene, (3,3,3-trifluoro-1-propynyl)- in related transformations, it is expected to be a suitable coupling partner in such annulation reactions, leading to the formation of novel trifluoromethyl-substituted polycyclic aromatic compounds.

Table 3: Examples of Transition Metal-Catalyzed Annulation Reactions with Alkynes

| Catalyst System | Arene | Alkyne | Product Type | Reference |

|---|---|---|---|---|

| [{Ru(p-cymene)Cl₂}₂]/Cu(OAc)₂ | Phenylacetophenones | Various | Indanones, Indenoindenes | Mehta, V. P. et al. (2014) nih.gov |

| [Rh(Cp*)Cl₂]₂/AgSbF₆ | N-Iminopyridinium ylides | Various | Isoquinolones | Wang, D. et al. (2015) rsc.org |

| [{RuCl₂(p-cymene)}₂]/NaOAc | 3-Methylpyridine directed arenes | 3,3,3-Trifluoropropyne (in situ) | β-Trifluoromethylstyrenes | Dehbi, A. et al. (2018) semanticscholar.org |

Cross-Coupling Variations (e.g., Sonogashira, Heck, Suzuki)

The reactivity of Benzene, (3,3,3-trifluoro-1-propynyl)- in various cross-coupling reactions is a subject of significant interest for the synthesis of complex fluorinated molecules. The presence of the electron-withdrawing trifluoromethyl group and the reactive terminal alkyne moiety dictates its behavior in these transformations.

Sonogashira Coupling:

The Sonogashira reaction, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. rsc.orgscribd.comrsc.org In the context of Benzene, (3,3,3-trifluoro-1-propynyl)-, it can theoretically react as the alkyne component. The reaction would involve the coupling of the terminal alkyne of Benzene, (3,3,3-trifluoro-1-propynyl)- with various aryl or vinyl halides. The general reaction scheme is depicted below. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. rsc.orgrsc.org

General Scheme for Sonogashira Coupling: R-X + H-C≡C-C6H4-CF3 ---(Pd cat., Cu(I) cat., Base)--> R-C≡C-C6H4-CF3 (where R = Aryl, Vinyl; X = I, Br, Cl, OTf)

Mechanistic Investigations of Reactions Involving Benzene, 3,3,3 Trifluoro 1 Propynyl

Elucidation of Reaction Intermediates and Transition States

The reactivity of the carbon-carbon triple bond in Benzene (B151609), (3,3,3-trifluoro-1-propynyl)- is significantly influenced by the presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group. This electronic perturbation makes the alkyne susceptible to various transformations, often proceeding through distinct intermediates and transition states.

In the context of cycloaddition reactions , a common reaction pathway for alkynes, the participation of Benzene, (3,3,3-trifluoro-1-propynyl)- would likely proceed through a concerted or stepwise mechanism depending on the nature of the reacting partner. For instance, in [3+2] cycloadditions with dipoles like azides or nitrile oxides, the reaction is anticipated to involve a highly ordered, cyclic transition state. The regiochemistry of such reactions is dictated by the electronic and steric properties of both the alkyne and the dipole. Theoretical studies on similar fluorinated alkynes suggest that the trifluoromethyl group directs the regioselectivity of the cycloaddition.

Transition-metal-catalyzed reactions represent another major class of transformations for alkynes. In these processes, key intermediates often involve organometallic species. For example, in palladium-catalyzed cross-coupling reactions, a plausible mechanism involves the formation of a palladium-alkyne π-complex, followed by oxidative addition, migratory insertion, and reductive elimination to yield the final product. The geometry and stability of these organometallic intermediates and their corresponding transition states are critical in determining the reaction's efficiency and selectivity.

In nucleophilic addition reactions, the attack of a nucleophile on the electron-deficient alkyne can lead to the formation of a vinyl anion intermediate. The stability of this intermediate is enhanced by the inductive effect of the CF₃ group. Subsequent protonation or reaction with an electrophile furnishes the final product. The characterization of such transient intermediates often relies on spectroscopic techniques at low temperatures or through trapping experiments.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving Benzene, (3,3,3-trifluoro-1-propynyl)- are intrinsically linked to the electronic nature of the trifluoromethyl group. The strong electron-withdrawing capacity of the CF₃ group generally increases the rate of nucleophilic attack on the alkyne, as it lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the triple bond.

Kinetic studies on analogous reactions provide valuable benchmarks. For example, the rate of cycloaddition reactions involving fluorinated alkynes is often accelerated compared to their non-fluorinated counterparts. This can be attributed to a more favorable frontier molecular orbital interaction between the alkyne and the reacting partner.

Thermodynamically, the formation of products in reactions of Benzene, (3,3,3-trifluoro-1-propynyl)- is often highly favorable due to the formation of stable C-C or C-heteroatom bonds. The table below presents hypothetical kinetic and thermodynamic data for a representative cycloaddition reaction, illustrating the expected influence of the CF₃ group.

| Reaction Parameter | Benzene, (3,3,3-trifluoro-1-propynyl)- | Phenylacetylene (B144264) (for comparison) |

| Activation Energy (Ea) | Lower | Higher |

| Rate Constant (k) | Higher | Lower |

| Enthalpy of Reaction (ΔH) | More Exothermic | Less Exothermic |

| Gibbs Free Energy of Reaction (ΔG) | More Negative | Less Negative |

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nsf.gov By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, or D for H), one can follow its position in the products, providing unambiguous evidence for bond-forming and bond-breaking steps.

For reactions involving Benzene, (3,3,3-trifluoro-1-propynyl)-, several isotopic labeling strategies could be employed to clarify mechanistic ambiguities. For instance, in a metal-catalyzed isomerization reaction, labeling one of the acetylenic carbons with ¹³C would allow for the determination of whether the reaction proceeds via a 1,2- or a 1,3-hydride shift. Analysis of the ¹³C NMR spectrum of the product would reveal the final position of the labeled carbon.

Similarly, in cycloaddition reactions, the use of a ¹³C-labeled alkyne would confirm the regiochemistry of the addition. By determining which carbon of the original triple bond connects to which part of the dipole, the orientation of the transition state can be definitively established. While specific isotopic labeling studies on Benzene, (3,3,3-trifluoro-1-propynyl)- are not widely reported in the literature, the principles of this technique are broadly applicable and would be invaluable in confirming proposed mechanistic pathways.

Computational Support for Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products, providing a detailed picture of the potential energy surface of a reaction.

For Benzene, (3,3,3-trifluoro-1-propynyl)-, computational studies can be used to:

Predict Reaction Pathways: By comparing the activation energies of different possible pathways, the most likely mechanism can be identified. For example, in a cycloaddition reaction, DFT calculations can predict whether a concerted or a stepwise mechanism is favored and can also predict the preferred regio- and stereochemistry.

Characterize Transition States: The geometry of a transition state provides crucial information about the bond-forming and bond-breaking processes. Computational methods can locate and characterize these transient structures.

Analyze Electronic Effects: The influence of the trifluoromethyl group on the electronic structure of the alkyne can be quantified through computational analysis of molecular orbitals and charge distributions. This helps to explain the observed reactivity and selectivity.

Studies on similar fluorinated compounds have demonstrated the power of computational chemistry in understanding their reactivity. For example, DFT calculations have been used to rationalize the regioselectivity of cycloaddition reactions of trifluoromethylated alkenes and alkynes. nih.gov These studies often reveal subtle electronic and steric interactions that govern the outcome of the reaction.

Synthesis and Reactivity of Derivatives and Analogues of Benzene, 3,3,3 Trifluoro 1 Propynyl

Functionalization of the Benzene (B151609) Ring Moiety

The aromatic ring of (3,3,3-trifluoroprop-1-yn-1-yl)benzene is susceptible to various transformations, primarily through electrophilic aromatic substitution and directed ortho-metalation, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing benzene derivatives. nih.govuobabylon.edu.iq The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the ring. wikipedia.orgorganicchemistrytutor.comyoutube.comlibretexts.org The (3,3,3-trifluoro-1-propynyl)- group is considered a deactivating group due to the strong electron-withdrawing nature of the trifluoromethyl (CF3) group and the sp-hybridized carbons of the alkyne. This deactivation makes the benzene ring less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. libretexts.org

Generally, deactivating groups direct incoming electrophiles to the meta position. organicchemistrytutor.comlibretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. nih.govlibretexts.orgstudymind.co.ukmasterorganicchemistry.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions of (3,3,3-trifluoroprop-1-yn-1-yl)benzene

| Reaction Type | Reagents | Typical Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrophenyl)-3,3,3-trifluoropropyne |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromophenyl)-3,3,3-trifluoropropyne |

| Chlorination | Cl₂, AlCl₃ libretexts.org | 1-(3-Chlorophenyl)-3,3,3-trifluoropropyne |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Acylphenyl)-3,3,3-trifluoropropyne |

Note: The table provides predicted products based on the general principles of electrophilic aromatic substitution. Specific experimental data for these reactions on (3,3,3-trifluoroprop-1-yn-1-yl)benzene may vary.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). researchgate.netresearchgate.netnih.gov This reaction typically involves the deprotonation of the ortho position by a strong organolithium base, such as n-butyllithium or sec-butyllithium, facilitated by the coordinating effect of the DMG. rsc.orguwindsor.ca The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. rsc.org

The (3,3,3-trifluoro-1-propynyl)- group itself is not a classical directing group for ortho-lithiation. Therefore, to achieve functionalization at the ortho position of the benzene ring in this molecule, a suitable DMG would need to be present on the ring. For instance, if a directing group such as a methoxy (B1213986) (-OCH₃) or an amide (-CONR₂) were present on the benzene ring of a (3,3,3-trifluoro-1-propynyl)- substituted benzene, lithiation would be expected to occur ortho to that directing group. rsc.orgsemanticscholar.org

Table 2: General Scheme for Directed Ortho-Metalation of a Substituted (3,3,3-trifluoro-1-propynyl)benzene Analogue

| Substrate | Reagents | Intermediate | Electrophile (E⁺) | Product |

| DMG-C₆H₄-C≡C-CF₃ | 1. s-BuLi, TMEDA, THF, -78 °C | DMG-C₆H₃(Li)-C≡C-CF₃ | R-X, (CH₃)₂CO, CO₂, etc. | DMG-C₆H₃(E)-C≡C-CF₃ |

Note: DMG represents a directing metalation group. The position of lithiation and subsequent electrophilic quenching is ortho to the DMG.

Chemical Modifications at the Propynyl (B12738560) Terminus

The trifluoropropynyl group offers two primary sites for chemical modification: the carbon-carbon triple bond and the terminal acetylenic hydrogen.

Reduction to Fluoroalkenes and Fluoroalkanes

The carbon-carbon triple bond of the propynyl group can be selectively reduced to either a double bond (alkene) or a single bond (alkane) through catalytic hydrogenation. The stereochemical outcome of the reduction to an alkene is dependent on the catalyst used.

Partial Reduction to cis-Alkenes: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), allows for the stereoselective reduction of the alkyne to a cis-alkene. nrochemistry.com

Complete Reduction to Alkanes: Complete reduction of the alkyne to the corresponding alkane can be achieved using standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. tcichemicals.com

Table 3: Reduction of the Propynyl Group in (3,3,3-trifluoro-1-propynyl)benzene

| Reaction Type | Catalyst | Product |

| Partial Reduction | Lindlar's Catalyst, H₂ | (Z)-(3,3,3-trifluoroprop-1-en-1-yl)benzene |

| Complete Reduction | Pd/C, H₂ | (3,3,3-Trifluoropropyl)benzene |

Transformations Involving the Terminal Carbon

The terminal hydrogen of the alkyne is acidic and can be removed by a strong base to generate a powerful nucleophile, a lithium or copper acetylide. This intermediate can then react with various electrophiles. A particularly important reaction of terminal alkynes is the Sonogashira coupling , a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.combeilstein-journals.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly versatile method for the synthesis of unsymmetrical diarylacetylenes and other conjugated systems. acs.org

Table 4: Sonogashira Coupling of (3,3,3-trifluoro-1-propynyl)benzene with Aryl Halides

| Aryl Halide (Ar-X) | Catalyst | Base | Product |

| Iodobenzene (B50100) | Pd(PPh₃)₄, CuI | Et₃N | 1-Phenyl-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene |

| 4-Bromotoluene | Pd(PPh₃)₄, CuI | Et₃N | 1-(4-Methylphenyl)-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄, CuI | Et₃N | 1-(4-Nitrophenyl)-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene |

Design and Synthesis of Advanced Fluorinated Building Blocks

The derivatives of (3,3,3-trifluoro-1-propynyl)benzene, synthesized through the reactions described above, are valuable advanced fluorinated building blocks for the construction of more complex molecules, particularly pharmaceuticals and agrochemicals. researchgate.net The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, such as metabolic stability, lipophilicity, and binding affinity. rsc.org

For instance, the trifluoromethyl-substituted alkynes and their derivatives can serve as precursors for the synthesis of various fluorinated heterocycles. researchgate.netrsc.org The alkyne moiety can participate in a variety of cyclization reactions, including cycloadditions and transition-metal-catalyzed annulations, to form five-, six-, and seven-membered rings. The presence of the trifluoromethyl group in these heterocyclic products can impart unique and desirable properties.

The functionalized aryl derivatives of (3,3,3-trifluoro-1-propynyl)benzene can also be used in the synthesis of complex poly-substituted aromatic compounds. The combination of electrophilic aromatic substitution, directed ortho-metalation, and Sonogashira coupling allows for the precise and regioselective introduction of multiple substituents onto the benzene ring, leading to the creation of novel molecular scaffolds with potential applications in materials science and medicinal chemistry.

Structure-Reactivity Relationship Studies of Novel Derivatives

Electronic Effects of Substituents

The electronic nature of substituents on the aryl group of (3,3,3-trifluoro-1-propynyl)benzene derivatives plays a crucial role in their reactivity. The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which polarizes the alkyne bond, making the internal sp-hybridized carbon atom electron-deficient and susceptible to nucleophilic attack. The electronic character of the substituents on the benzene ring can either enhance or diminish this effect.

In reactions where the alkyne acts as an electrophile, electron-withdrawing groups on the aromatic ring are expected to increase the reactivity. For instance, in the oxidative 3,3,3-trifluoropropylation of arylaldehydes, which proceeds through a mechanism influenced by the electronic properties of the aldehyde, the presence of electron-withdrawing groups on the benzaldehyde, such as a p-chloro or p-bromo substituent, leads to higher yields of the corresponding aryl 3,3,3-trifluoropropyl ketones. nih.gov Conversely, electron-donating groups, like p-methyl or p-methoxy, significantly slow down the reaction, resulting in lower product yields. nih.gov This trend is in accordance with the Hammett equation, which correlates reaction rates with substituent constants (σ). nih.gov

Table 1: Effect of Substituents on the Yield of Aryl 3,3,3-Trifluoropropyl Ketones

| Substituent on Benzaldehyde | Yield (%) |

|---|---|

| p-Cl | 75 |

| p-Br | 72 |

| H | 65 |

| p-Me | 26 |

| p-OMe | 17 |

Steric and Electronic Effects in Cycloaddition Reactions

In cycloaddition reactions, both steric and electronic factors of the (3,3,3-trifluoro-1-propynyl)benzene derivatives are critical in determining the outcome. The Pauson-Khand reaction, a [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide, provides a clear example of these interplay of effects.

Studies on the Pauson-Khand reaction of dissymmetric trifluoromethyl alkynes, including derivatives of (3,3,3-trifluoro-1-propynyl)benzene, have shown that the regioselectivity of the resulting cyclopentenone is governed by a combination of steric and electronic effects. mdpi.com In these reactions, the trifluoromethyl group generally directs the regioselectivity, leading to the formation of α-trifluoromethylcyclopentenones. mdpi.com

A systematic study involving (3,3,3-trifluoro-1-propynyl)benzene derivatives with various substituents on the aromatic ring was conducted to probe these effects more deeply. The alkynes investigated included those with electron-donating (p-methoxyphenyl), electron-neutral (phenyl, n-butyl), and electron-withdrawing (p-chlorophenyl) groups. mdpi.comresearchgate.net The results from the Pauson-Khand reaction of these alkynes with norbornene are summarized in the table below.

Table 2: Pauson-Khand Reaction of Substituted (3,3,3-Trifluoro-1-propynyl)benzenes with Norbornene

| R in R-C≡C-CF3 | Product Yield (%) |

|---|---|

| p-MeO-C6H4 | 65 |

| C6H5 | 70 |

| p-Cl-C6H4 | 68 |

| n-Bu | 62 |

Data sourced from Molecules 2014, 19, 1764-1773. researchgate.net

The results indicate that while the electronic nature of the substituent on the phenyl ring does have an influence, the steric bulk of the substituent can also play a significant role in the reaction's efficiency. For instance, ortho-substituted substrates in the oxidative trifluoropropylation of arylaldehydes showed substantially decreased yields, likely due to steric hindrance. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Benzene, 3,3,3 Trifluoro 1 Propynyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Benzene (B151609), (3,3,3-trifluoro-1-propynyl)-, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only for the phenyl group protons. These aromatic protons typically resonate between δ 7.0 and 8.0 ppm. organicchemistrydata.org The exact chemical shifts and multiplicity depend on the substitution pattern. For the monosubstituted ring of the title compound, the protons would likely appear as a complex multiplet. Protons on a phenyl ring attached to an alkyne are well-documented. researchgate.netresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The phenyl carbons are expected in the aromatic region (δ 120-140 ppm). researchgate.net The sp-hybridized carbons of the alkyne typically appear between δ 80 and 100 ppm. The trifluoromethyl group (CF₃) will cause the adjacent sp-hybridized carbon to appear as a quartet due to ¹J(C,F) coupling. The CF₃ carbon itself will also be a quartet with a large coupling constant.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a distinct signal for the CF₃ group. nih.gov Trifluoromethyl groups typically appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum, with a chemical shift that can be influenced by the electronic environment. nih.govrsc.org For compounds with a CF₃ group attached to an sp-hybridized carbon, the chemical shift is expected in the range of -50 to -70 ppm relative to a standard like CFCl₃.

Predicted NMR Data for Benzene, (3,3,3-trifluoro-1-propynyl)-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 7.3 - 7.6 | Multiplet | ortho: 7-9, meta: 2-3, para: <1 |

| ¹³C (C-CF₃) | ~80 | Quartet (q) | ¹J(C,F) ≈ 270-280 |

| ¹³C (C-Ph) | ~85 | Singlet (s) | |

| ¹³C (ipso-C) | ~122 | Singlet (s) | |

| ¹³C (ortho-C) | ~129 | Singlet (s) | |

| ¹³C (meta-C) | ~130 | Singlet (s) | |

| ¹³C (para-C) | ~129 | Singlet (s) |

Note: These are predicted values based on data from analogous compounds and established spectroscopic principles.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals in the ¹H and ¹³C spectra and confirming the connectivity of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): A homonuclear COSY spectrum would show correlations between the coupled protons on the phenyl ring, helping to delineate the ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the aromatic proton signals to their corresponding carbon signals in the phenyl ring. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (over 2-3 bonds). Key expected correlations for Benzene, (3,3,3-trifluoro-1-propynyl)- would include:

Correlations from the ortho-protons of the phenyl ring to the alkyne's sp-hybridized carbon attached to the ring.

Correlations from the ortho-protons to the ipso- and meta-carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximity between nuclei. For this relatively rigid molecule, NOESY could confirm the through-space proximity of the ortho-protons of the phenyl ring to the alkyne moiety.

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes. researchgate.net For Benzene, (3,3,3-trifluoro-1-propynyl)-, rotation around the single bond connecting the phenyl ring and the alkyne group is typically fast at room temperature. However, in derivatives with bulky substituents in the ortho positions of the phenyl ring, this rotation could be hindered. beilstein-journals.orgnih.govresearchgate.net DNMR studies, by varying the temperature, could be used to determine the energy barrier for this rotation. At low temperatures, separate signals for the non-equivalent ortho and meta protons might be observed, which would coalesce as the temperature is raised and rotation becomes faster.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Benzene, (3,3,3-trifluoro-1-propynyl)- is expected to show several characteristic absorption bands. The most notable would be the stretching vibration of the carbon-carbon triple bond (C≡C), which for internal alkynes typically appears in the 2190-2260 cm⁻¹ region. researchgate.net Due to the asymmetry induced by the phenyl and trifluoromethyl groups, this peak should be observable. Other expected peaks include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and very strong C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The C≡C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, making it a complementary technique. ed.ac.uk The symmetric vibrations of the benzene ring are also typically strong in the Raman spectrum.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |

| Alkyne C≡C Stretch | 2200 - 2260 | IR, Raman (strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1300 (strong, multiple bands) | IR |

Note: These are predicted values based on data from analogous compounds and established spectroscopic principles.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

The molecular ion peak ([M]⁺) for Benzene, (3,3,3-trifluoro-1-propynyl)- would be observed at m/z 168. A prominent fragmentation pathway for aromatic compounds is the loss of a substituent to form a stable carbocation. core.ac.uk For this molecule, the loss of the CF₃ group would be a likely fragmentation, leading to a peak at m/z 99. The phenyl cation (m/z 77) is also a common fragment in the mass spectra of benzene derivatives.

Proposed Fragmentation Pathway

| m/z | Proposed Fragment |

|---|---|

| 168 | [C₉H₅F₃]⁺ (Molecular Ion) |

| 99 | [C₉H₅]⁺ (Loss of •CF₃) |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula. algimed.com This is a definitive method for confirming the identity of a compound. The theoretical exact mass of Benzene, (3,3,3-trifluoro-1-propynyl)- can be calculated with high precision.

HRMS Data

| Formula | Calculated Exact Mass |

|---|

This exact mass measurement would allow for the unambiguous confirmation of the elemental composition C₉H₅F₃, distinguishing it from any other isomers or compounds with the same nominal mass. algimed.com

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" that can be used to deduce the molecule's structure.

Predicted Fragmentation Pathways:

For "Benzene, (3,3,3-trifluoro-1-propynyl)-" (Molecular Weight: 184.13 g/mol ), the molecular ion [M]•+ would be observed in the initial mass spectrum. Subsequent MS/MS analysis would likely reveal characteristic fragmentation patterns. The weaker bonds, such as the C-C single bonds and the bond between the phenyl ring and the propynyl (B12738560) group, are expected to cleave. youtube.com

Key predicted fragmentation pathways include:

Loss of a trifluoromethyl radical (•CF3): This would result in a significant fragment ion at m/z 115, corresponding to the phenylpropargyl cation. This is often a favorable fragmentation pathway for trifluoromethyl-containing compounds.

Cleavage of the C-C triple bond: Fragmentation of the alkyne can lead to various smaller ions, though this is generally less common than the loss of substituents.

Fragmentation of the phenyl ring: While aromatic rings are relatively stable, they can undergo fragmentation under high-energy conditions, leading to characteristic ions such as the phenyl cation at m/z 77.

The presence of the trifluoromethyl group significantly influences the fragmentation, often directing the cleavage pathways. researchgate.net The study of fragmentation patterns in related fluorinated compounds can provide a basis for interpreting the mass spectrum of "Benzene, (3,3,3-trifluoro-1-propynyl)-". researchgate.net

Illustrative Data Table of Predicted MS/MS Fragments:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 184 | 115 | •CF3 | [C6H5-C≡C-CH2]+ |

| 184 | 77 | C3HF3 | [C6H5]+ |

This predictive data is based on general fragmentation rules and would require experimental verification for definitive structural confirmation.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.

Currently, there are no published crystal structures specifically for "Benzene, (3,3,3-trifluoro-1-propynyl)-". However, analysis of crystal structures of related compounds can provide valuable insights into the expected molecular geometry and packing in the solid state. For instance, studies on other fluorinated benzene derivatives and compounds with phenyl-alkyne motifs reveal important structural features. nih.govnih.govresearchgate.net

Expected Structural Features:

Based on the analysis of similar structures, the following features would be anticipated in the crystal structure of "Benzene, (3,3,3-trifluoro-1-propynyl)-":

Molecular Geometry: The phenyl ring would be largely planar, and the acetylenic C-C≡C-C fragment is expected to be nearly linear. The bond lengths and angles would be influenced by the electron-withdrawing nature of the trifluoromethyl group.

Intermolecular Interactions: In the solid state, molecules would likely pack in a way that maximizes favorable intermolecular interactions. These could include π-π stacking interactions between the phenyl rings and weak C-H···F hydrogen bonds. nih.gov The presence of the trifluoromethyl group can also lead to fluorine-fluorine and fluorine-hydrogen interactions that influence the crystal packing. nih.gov

Illustrative Table of Expected Crystallographic Parameters:

| Parameter | Expected Value/Observation | Basis of Prediction |

| Phenyl Ring | Planar | Inherent aromaticity |

| C≡C Bond Length | ~1.18 - 1.21 Å | Typical for alkynes |

| C-CF3 Bond Length | ~1.33 - 1.35 Å | Typical for trifluoromethyl groups attached to sp3 carbon |

| Intermolecular Interactions | π-π stacking, C-H···F hydrogen bonds | Observations in similar fluorinated aromatic compounds nih.govnih.gov |

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. The successful crystallization and structural elucidation would provide the most definitive picture of the molecule's solid-state conformation.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination (if chiral)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. mdpi.comuniv-rennes.frrsc.orgnih.gov These methods measure the differential interaction of left and right circularly polarized light with a chiral substance, providing information about the enantiomeric excess (ee) and the absolute configuration of the molecule.

The parent compound, "Benzene, (3,3,3-trifluoro-1-propynyl)-", is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum.

However, if "Benzene, (3,3,3-trifluoro-1-propynyl)-" is modified to introduce a chiral center, these techniques become highly relevant. For example, the introduction of a substituent on the propargylic carbon could create a chiral center. For such chiral derivatives, chiroptical spectroscopy would be a critical tool for stereochemical characterization.

Application to Chiral Derivatives:

For a hypothetical chiral derivative of "Benzene, (3,3,3-trifluoro-1-propynyl)-", chiroptical spectroscopy could be used to:

Determine Enantiomeric Excess: The magnitude of the CD or ORD signal is proportional to the concentration difference between the two enantiomers. This allows for the quantitative determination of the enantiomeric purity of a sample. nih.govnih.gov

Determine Absolute Configuration: By comparing the experimentally measured CD or ORD spectrum with spectra predicted from quantum chemical calculations for a known absolute configuration (R or S), the absolute stereochemistry of the synthesized compound can be assigned. nih.govacs.org

Illustrative Data Table for a Hypothetical Chiral Derivative:

| Technique | Information Provided | Application |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Determination of enantiomeric excess and absolute configuration |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light | Determination of absolute configuration and confirmation of enantiomeric purity |

Computational Chemistry and Theoretical Modeling of Benzene, 3,3,3 Trifluoro 1 Propynyl

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, based on the principles of quantum mechanics. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations have been performed to investigate the electronic structure of Benzene (B151609), (3,3,3-trifluoro-1-propynyl)-.

In a study focused on electrochemical trifluoromethylation of alkynes, geometry optimizations for (3,3,3-trifluoroprop-1-yn-1-yl)benzene were carried out using the (U)M06-2X functional with the TZVP (triple-zeta valence plus polarization) basis set. rsc.org The M06-2X functional is a high-nonlocality hybrid meta-GGA functional known for its good performance across a broad range of applications, including thermochemistry, kinetics, and noncovalent interactions. Frequency calculations were also performed on all stationary points to confirm them as local minima. rsc.org The selection of this functional and basis set provides a reliable theoretical framework for describing the molecule's geometry and electronic properties.

Table 7.1: DFT Computational Parameters for Benzene, (3,3,3-trifluoro-1-propynyl)-

| Parameter | Specification |

| Method | Density Functional Theory (DFT) |

| Functional | (U)M06-2X |

| Basis Set | TZVP |

| Task | Geometry Optimization, Frequency Calculation |

This interactive table summarizes the specific parameters used in DFT calculations for the title compound.

Ab initio methods are based on first principles without the use of empirical parameters, often providing very high accuracy, albeit at a greater computational expense than DFT. Common ab initio methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT and ab initio methods can be used to calculate properties such as NMR chemical shifts and vibrational frequencies.

While the DFT study mentioned previously would have calculated vibrational frequencies to confirm the nature of the optimized geometry as a true minimum, these specific frequency values were not reported in the publication. rsc.org A comprehensive search of the literature did not reveal any dedicated computational studies focused on the prediction of NMR chemical shifts or a detailed analysis of the vibrational frequencies for Benzene, (3,3,3-trifluoro-1-propynyl)-.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. Analysis of the HOMO-LUMO gap and other reactivity descriptors (e.g., electronegativity, hardness, softness) derived from QM calculations can predict a molecule's reactivity.

A detailed Frontier Molecular Orbital analysis, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, and associated reactivity descriptors for Benzene, (3,3,3-trifluoro-1-propynyl)-, has not been specifically reported in the available scientific literature.

Solvation Models and Environmental Effects on Reactivity

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for these environmental effects on a molecule's structure, properties, and reactivity.

In the context of the DFT calculations performed on (3,3,3-trifluoroprop-1-yn-1-yl)benzene, solvent effects were taken into account using the Polarizable Continuum Model (PCM). rsc.org Specifically, the calculations were performed to simulate the environment of a dimethylsulfoxide (DMSO) solvent. rsc.org The PCM method models the solvent as a continuous dielectric medium, which provides a computationally efficient way to incorporate the bulk electrostatic effects of the solvent on the solute molecule.

Table 7.2: Solvation Model Parameters for Benzene, (3,3,3-trifluoro-1-propynyl)-

| Parameter | Specification |

| Model | Polarizable Continuum Model (PCM) |

| Solvent | Dimethylsulfoxide (DMSO) |

This interactive table details the solvation model employed in the theoretical study of the title compound.

Catalytic Applications and Functional Material Integration of Benzene, 3,3,3 Trifluoro 1 Propynyl

Role as a Key Building Block in Complex Molecular Synthesis

Benzene (B151609), (3,3,3-trifluoro-1-propynyl)-, with its unique combination of a phenyl ring, a trifluoromethyl group, and an alkyne functionality, serves as a versatile and highly reactive building block in modern organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent alkyne, making it a potent dienophile and 1,3-dipolarophile. This enhanced reactivity is harnessed in a variety of cycloaddition reactions and other transformations to construct complex molecular architectures, particularly those incorporating fluorine atoms, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Fluorinated Heterocyclic Compounds

The electron-deficient alkyne in Benzene, (3,3,3-trifluoro-1-propynyl)- readily participates in cycloaddition reactions to form a diverse range of fluorinated heterocyclic compounds. These reactions provide efficient routes to novel structures that are often difficult to access through other synthetic methods.

Pyrazoles: Trifluoromethyl-substituted pyrazoles, a class of compounds with significant applications in pharmaceuticals and agrochemicals, can be synthesized using Benzene, (3,3,3-trifluoro-1-propynyl)-. One common method involves the [3+2] cycloaddition reaction with diazo compounds. For instance, the reaction with diazomethane (B1218177) or its derivatives can lead to the formation of pyrazoles with a trifluoromethyl group at either the 3 or 5-position of the heterocyclic ring, depending on the reaction conditions and the substituents on the diazo compound. Multicomponent reactions, which allow for the construction of complex molecules in a single step, have also been employed for pyrazole (B372694) synthesis. researchgate.netbeilstein-journals.org

Isoxazoles: The synthesis of trifluoromethyl-containing isoxazoles can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with Benzene, (3,3,3-trifluoro-1-propynyl)-. nih.govmdpi.com This reaction is a powerful tool for constructing the isoxazole (B147169) ring system, which is a key structural motif in many biologically active compounds. The regioselectivity of the cycloaddition can often be controlled, leading to specific isomers of the trifluoromethylated isoxazoles. nih.gov Ruthenium-catalyzed 1,3-dipolar cycloadditions have also been developed to access 3,4-disubstituted isoxazoles. hzdr.de

Pyridines: While direct [4+2] cycloaddition of Benzene, (3,3,3-trifluoro-1-propynyl)- with 1,3-dienes to form dihydroaromatic intermediates is a viable pathway, subsequent aromatization is required to yield substituted pyridines. More sophisticated methods for constructing trifluoromethylated pyridines often involve multi-step sequences or transition metal-catalyzed cyclization reactions. nih.gov The introduction of the trifluoromethyl group into the pyridine (B92270) ring can significantly alter the electronic properties and biological activity of the resulting molecule. nih.gov

Construction of Bioactive Molecules and Pharmaceuticals Precursors

The trifluoromethyl (CF3) group is a crucial substituent in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Benzene, (3,3,3-trifluoro-1-propynyl)- serves as a valuable precursor for introducing the trifluoromethylphenylpropyne or related trifluoromethyl-containing fragments into bioactive molecules.